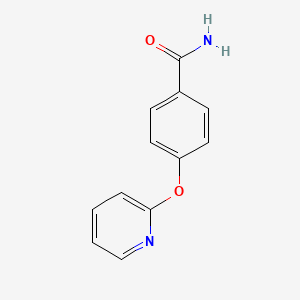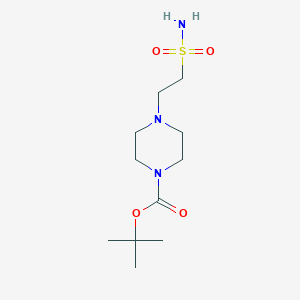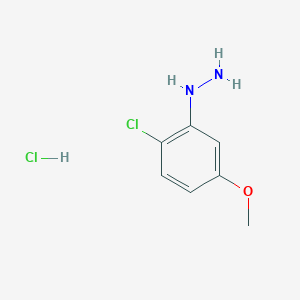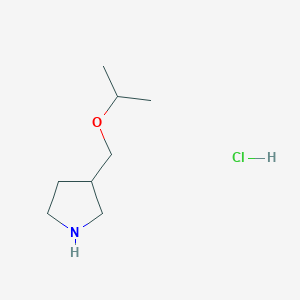
3-(Isopropoxymethyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Isopropoxymethyl)pyrrolidine hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . In 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents .Molecular Structure Analysis
The molecular formula of 3-(Isopropoxymethyl)pyrrolidine hydrochloride is C8H18ClNO . Its average mass is 179.688 Da and its monoisotopic mass is 179.107697 Da .Chemical Reactions Analysis
Pyrrolidine compounds are known for their diverse biological and medicinal importance . They are used in the synthesis of many medicinal drugs and have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrrolidine derivatives have been shown to possess antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . They could be used in the development of new drugs for conditions characterized by inflammation, such as arthritis or asthma.
Antibacterial and Antifungal Activity
Pyrrolidine derivatives have demonstrated antibacterial and antifungal activities . This suggests potential use in the treatment of various bacterial and fungal infections.
Antiparasitic and Anthelmintic Activity
These compounds have shown antiparasitic and anthelmintic activities . They could be used in the development of treatments for parasitic infections, including those caused by helminths (worms).
Anticancer Activity
Pyrrolidine derivatives have been found to have anticancer properties . They could be used in the development of new cancer therapies.
Anti-hyperglycemic Activity
These compounds have demonstrated anti-hyperglycemic activity . This suggests potential use in the treatment of conditions like diabetes.
Organ Protective Activity
Pyrrolidine derivatives have shown organ protective activities . They could be used in the development of drugs that protect organs from damage caused by various diseases or conditions.
Neuropharmacological Activity
These compounds have demonstrated neuropharmacological activities . This suggests potential use in the treatment of various neurological disorders.
Safety And Hazards
The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in the study of 3-(Isopropoxymethyl)pyrrolidine hydrochloride and similar compounds may involve further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-(propan-2-yloxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-6-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPFFANHLNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)
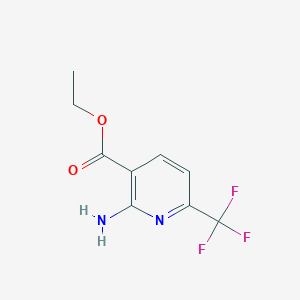
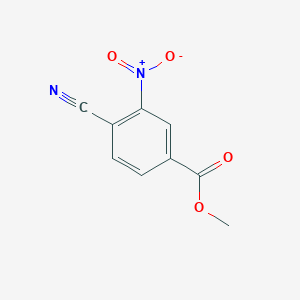
![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)
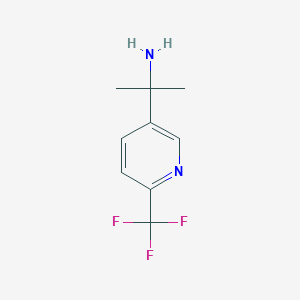
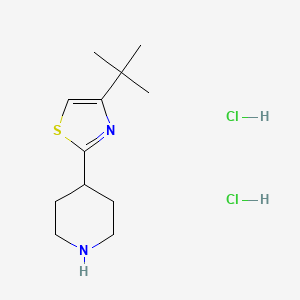

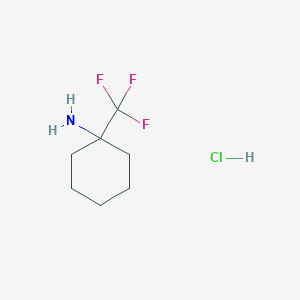
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)
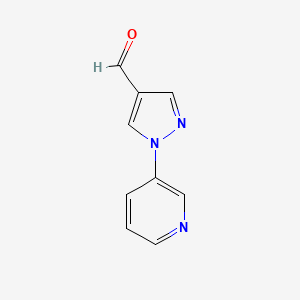
![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)
